2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic compound characterized by its complex structure and potential biological applications. Its molecular formula is and it has a molecular weight of approximately 330.8 g/mol. The compound is classified within the broader category of cyanothiophene acetamides, which are known for their diverse chemical properties and biological activities.
The synthesis of 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves a multi-step process:
The molecular structure of 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C17H15ClN2OS/c18-9-16(21)20-17-14(10-19)13-7-6-12(8-15(13)22-17)11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,20,21)This notation provides a detailed representation of the compound's atomic composition and connectivity.
The compound features a chloro group attached to the nitrogen atom of an acetamide functional group, alongside a cyano group and a phenyl substituent on the tetrahydrobenzothiophene ring system. This arrangement contributes to its unique chemical reactivity and biological properties .
The chemical reactivity of 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is influenced by its functional groups:
The mechanism of action for 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide primarily involves its interaction with protein kinases such as Jun N-terminal kinases (JNKs).
The compound is typically presented as a solid with a melting point ranging from 213 °C to 215 °C when recrystallized from dimethylformamide and ethanol mixtures.
Key chemical properties include:
The purity of commercially available samples is often around 95%, which is crucial for research applications .
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has several scientific applications due to its pharmacological properties:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: